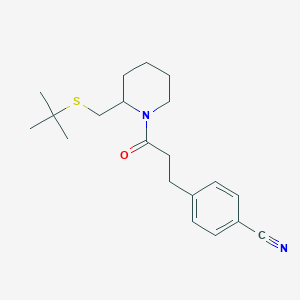

4-(3-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-oxopropyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a tert-butylthio group, a piperidinyl group, and a benzonitrile group. The tert-butylthio group is known for its unique reactivity pattern and is used in various chemical transformations . The piperidinyl group is a common motif in many pharmaceuticals and natural products, indicating potential biological activity. The benzonitrile group is an aromatic nitrile, which is often used as a precursor to carboxylic acids .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine ring, the bulky tert-butylthio group, and the aromatic benzonitrile group. These groups could influence the overall shape and properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in it. For example, the presence of the tert-butylthio group could make the compound relatively non-polar and lipophilic .Scientific Research Applications

Asymmetric Synthesis : An efficient and practical asymmetric synthesis method was developed for a related compound, 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, which is a useful intermediate for the synthesis of nociceptin antagonists. This synthesis process has been found applicable for large-scale operations (Jona et al., 2009).

CGRP Receptor Inhibitor Synthesis : In the context of developing calcitonin gene-related peptide (CGRP) receptor antagonists, convergent and stereoselective synthesis methods have been established for related compounds. These methods are economical and have been demonstrated on a multikilogram scale (Cann et al., 2012).

Inhibitor Development for ACC1/2 : Novel (4-piperidinyl)-piperazine derivatives have been synthesized and evaluated as non-selective inhibitors of acetyl-CoA carboxylase 1/2 (ACC1/2). These compounds, including variants with fluorine-substituted tert-butoxycarbonyl groups, have shown potent inhibitory activities in enzyme assays and cell-based assays, suggesting their potential in therapeutic applications (Chonan et al., 2011).

Synthesis of Pharmaceutical Intermediates : Efficient synthesis methods have been developed for compounds like methyl 4-((1-oxopropyl)phenylamino)piperidine-4-carboxylate, which is a key intermediate in the synthesis of new generation narcotic analgesics and fentanyl analogues (Kiricojevic et al., 2002).

Synthesis and Structure Analysis : The synthesis and structure of related compounds, like 4,6-di(tert-butyl)-2-(4-chloro-7,8-dimethylquinolin-2-yl)-7-(piperidin-1-ylmethyl)-1,3-tropolone, have been studied. This includes the determination of structure using X-ray diffraction and quantum chemical methods (Tkachev et al., 2017).

CCR5 Receptor Antagonists for HIV-1 : Structure-activity relationship studies have been conducted for non-spiro piperidines, leading to the discovery of potent CCR5 antagonists, which are crucial in the context of HIV-1 treatment (Finke et al., 2001).

Mechanism of Action

properties

IUPAC Name |

4-[3-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-3-oxopropyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2OS/c1-20(2,3)24-15-18-6-4-5-13-22(18)19(23)12-11-16-7-9-17(14-21)10-8-16/h7-10,18H,4-6,11-13,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLMRPQYDFRTQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC1CCCCN1C(=O)CCC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-cyano-3-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2806244.png)

![5-bromo-2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2806255.png)

![N'-(3-chloro-2-methylphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B2806257.png)

![7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonane 7-oxide](/img/structure/B2806259.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2806263.png)

amine](/img/structure/B2806265.png)

![2-(3-Methoxycyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2806266.png)

![N~4~-cycloheptyl-1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2806267.png)